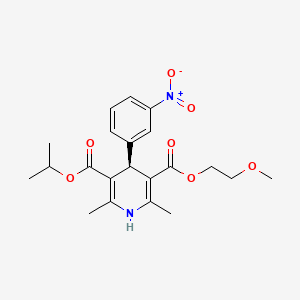

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-methoxyethyl 1-methylethyl ester, (4S)-

Description

This compound, commonly known as nimodipine , is a dihydropyridine (DHP) calcium channel blocker. Its IUPAC name reflects its structural features:

- A 1,4-dihydropyridine core with methyl groups at positions 2 and 5.

- A meta-nitrophenyl substituent at position 4, critical for receptor binding.

- Ester groups at positions 3 and 5: a 2-methoxyethyl ester at position 3 and a 1-methylethyl (isopropyl) ester at position 3.

- (4S)-stereochemistry, which enhances its selectivity for cerebral vasculature .

Nimodipine is primarily used to treat cerebral vasospasm and ischemic deficits following subarachnoid hemorrhage. Its lipophilic 2-methoxyethyl ester group improves blood-brain barrier penetration compared to other DHP derivatives .

Properties

CAS No. |

77940-93-3 |

|---|---|

Molecular Formula |

C21H26N2O7 |

Molecular Weight |

418.4 g/mol |

IUPAC Name |

3-O-(2-methoxyethyl) 5-O-propan-2-yl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C21H26N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12,19,22H,9-10H2,1-5H3/t19-/m0/s1 |

InChI Key |

UIAGMCDKSXEBJQ-IBGZPJMESA-N |

Isomeric SMILES |

CC1=C([C@@H](C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-methoxyethyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-methoxyethyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the nitro group.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Isopropyl 2-methoxyethyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of cardiovascular drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isopropyl 2-methoxyethyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act on calcium channels, influencing calcium ion flow and affecting cellular processes. The nitro group can also participate in redox reactions, impacting the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dihydropyridine derivatives share a common core but differ in substituents, which modulate pharmacokinetics, selectivity, and therapeutic applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Nimodipine with Analogous DHP Derivatives

Key Differences and Research Findings

Ester Group Modifications :

- Nimodipine’s 2-methoxyethyl ester increases lipophilicity and brain penetration compared to nifedipine’s methyl esters .

- Isradipine replaces one ester with a benzoxazolyl group, enhancing vascular selectivity but reducing cerebral activity .

4-Phenyl Substituent Position :

- The 3-nitrophenyl group in nimodipine and felodipine improves calcium channel binding affinity over 2-nitrophenyl (nifedipine) due to enhanced electron-withdrawing effects .

Stereochemistry :

- The (4S)-configuration in nimodipine and amlodipine improves target specificity and reduces off-target effects compared to racemic mixtures (e.g., felodipine) .

Compound 6o () with bis(amide) substituents shows reduced calcium blockade but potent anti-inflammatory activity, highlighting the impact of functional group replacement .

Synthetic Pathways :

- DHP derivatives are synthesized via Hantzsch reactions. Bromination of 2,6-dimethyl-DHPs () introduces substituents for further functionalization.

- Nimodipine’s isopropyl ester is synthesized via esterification of 3,5-pyridinedicarboxylic acid intermediates ().

Table 2: Pharmacokinetic Properties

| Property | Nimodipine | Nifedipine | Amlodipine |

|---|---|---|---|

| Bioavailability (%) | 13–17 | 45–56 | 64–90 |

| Half-life (hours) | 8–9 | 2–5 | 30–50 |

| Protein Binding (%) | 95 | 92–98 | 93 |

| CNS Penetration | High | Low | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.